molecular formula C17H19Cl2N3O2 B5641461 1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-pyrazol-1-ylmethyl)piperidine

1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-pyrazol-1-ylmethyl)piperidine

Cat. No. B5641461
M. Wt: 368.3 g/mol
InChI Key: RDNFSPVQMZCMNF-UHFFFAOYSA-N
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Description

Chemical compounds involving elements such as dichlorophenyl, pyrazolyl, and piperidine are extensively studied for their potential applications in various fields, including medicinal chemistry and material science. These compounds' properties and interactions can provide valuable insights into designing new molecules with specific desired functionalities.

Synthesis Analysis

Synthesis approaches for compounds incorporating pyrazolyl and piperidine units typically involve multi-step processes, including nucleophilic substitution, hydrogenation, and cyclization steps. For example, a three-step synthesis delivering multi-kilogram quantities of a key intermediate involving pyrazole and piperidine for Crizotinib has been reported, highlighting the importance of optimizing each step for successful scale-up (Fussell et al., 2012).

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using X-ray crystallography and spectroscopic methods. These studies reveal the compounds' conformation, bonding interactions, and the spatial arrangement of atoms, which are crucial for understanding their reactivity and interaction with biological targets. For instance, studies on molecular interactions of cannabinoid receptor antagonists provide insights into the steric and electrostatic requirements for binding to the CB1 receptor, demonstrating the role of specific substituents and their conformations in receptor affinity (J. Shim et al., 2002).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O2/c18-14-2-3-16(15(19)10-14)24-12-17(23)21-8-4-13(5-9-21)11-22-7-1-6-20-22/h1-3,6-7,10,13H,4-5,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNFSPVQMZCMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenoxy)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone

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